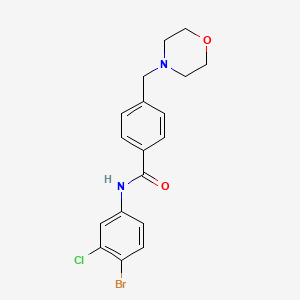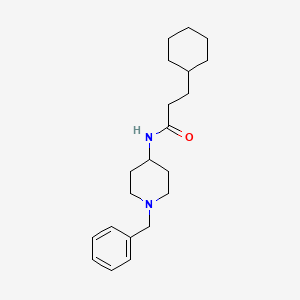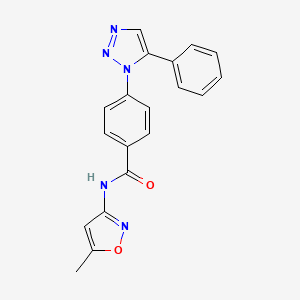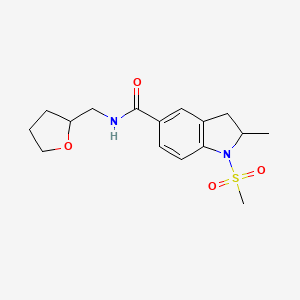![molecular formula C21H14Cl2N2OS B4724612 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide, also known as GSK137647A, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are transcriptional co-regulators that play a critical role in gene expression and are involved in a variety of cellular processes, including inflammation, cell proliferation, and differentiation. In recent years, GSK137647A has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide targets the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. BET proteins are involved in the regulation of gene expression and play a critical role in the development and progression of cancer and other diseases. 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones and other proteins. This leads to the inhibition of transcriptional activity and the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in xenograft models. In addition, 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in models of inflammation and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide is its specificity for the BET family of proteins. This allows for targeted inhibition of specific cellular processes and reduces the risk of off-target effects. However, one limitation of 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide is its relatively low potency compared to other BET inhibitors. This may limit its effectiveness in certain applications and may require higher doses or longer treatment durations.
Orientations Futures
There are several potential future directions for the development and application of 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is the combination of 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide with other anticancer agents, such as chemotherapy and immune checkpoint inhibitors. In addition, the development of more potent and selective BET inhibitors may improve the efficacy and safety of this class of drugs. Finally, the identification of biomarkers that predict response to BET inhibitors may enable more personalized treatment approaches for patients with cancer and other diseases.
Applications De Recherche Scientifique
3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models, and several studies have demonstrated its potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune disorders. In cancer, 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, 3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3,6-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-15-3-6-17-18(12-15)27-20(19(17)23)21(26)25-16-4-1-13(2-5-16)11-14-7-9-24-10-8-14/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEPGTALVCXEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)

![N-1-adamantyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4724545.png)

![2-bromo-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4724557.png)
![ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4724590.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
![2-{2-[4-(4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4724601.png)


![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)
